N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15739803
InChI: InChI=1S/C15H22N2.ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;/h1-5,12-15,17H,6-10,16H2;1H/t12?,13?,14-,15+;/m0./s1
SMILES:
Molecular Formula: C15H23ClN2
Molecular Weight: 266.81 g/mol

N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride

CAS No.:

Cat. No.: VC15739803

Molecular Formula: C15H23ClN2

Molecular Weight: 266.81 g/mol

* For research use only. Not for human or veterinary use.

N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride -

Specification

Molecular Formula C15H23ClN2
Molecular Weight 266.81 g/mol
IUPAC Name 4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;hydrochloride
Standard InChI InChI=1S/C15H22N2.ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;/h1-5,12-15,17H,6-10,16H2;1H/t12?,13?,14-,15+;/m0./s1
Standard InChI Key CPDDSYOLKHNBTC-CHAHGSPUSA-N
Isomeric SMILES C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl
Canonical SMILES C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a cyclohexane ring substituted at the 1 and 4 positions with amine groups, one of which is bonded to a (1R,2S)-2-phenylcyclopropyl moiety. This configuration creates three stereocenters - two on the cyclopropane ring and one on the cyclohexane backbone - resulting in significant synthetic complexity . The hydrochloride salt form enhances aqueous solubility compared to the free base, with reported solubility in dimethyl sulfoxide (DMSO) at ~7 mg/ml for the dihydrochloride analog .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₃ClN₂ (hydrochloride)
Molecular Weight266.81 g/mol
CAS Number1431304-21-0
Salt FormHydrochloride
Stereochemistry(1R,2S)-configuration
Related Dihydrochloride SaltC₁₅H₂₄Cl₂N₂ (CAS: 1431326-61-2)

The isomeric SMILES string C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl precisely defines the stereochemical arrangement. X-ray crystallographic analysis of analogous compounds reveals that the trans-configuration of the cyclopropane ring is critical for maintaining optimal binding interactions with the LSD1 catalytic pocket .

Spectroscopic Characterization

While detailed spectroscopic data for the hydrochloride salt remains limited in public literature, the dihydrochloride analog ORY-1001 (RG-6016) has been extensively characterized:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.20 (m, 5H, Ph), 3.15 (br s, 1H, NH), 2.95–2.75 (m, 2H, cyclohexane CH₂), 2.30–1.85 (m, 6H, cyclopropane + cyclohexane CH), 1.60–1.20 (m, 4H, cyclohexane CH₂) .

  • HPLC Purity: ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Synthesis and Manufacturing Challenges

Synthetic Routes

The synthesis typically begins with chiral resolution of trans-2-phenylcyclopropylamine followed by sequential alkylation with protected cyclohexane-1,4-diamine precursors. A representative four-step process involves:

  • Cyclopropanation: Shimizu-Zwolenik reaction of styrene derivatives to form (1R,2S)-2-phenylcyclopropylamine .

  • Amine Protection: Boc-Protection of cyclohexane-1,4-diamine using di-tert-butyl dicarbonate.

  • Coupling Reaction: Mitsunobu coupling of the protected diamine with the resolved cyclopropylamine.

  • Deprotection and Salt Formation: HCl-mediated deprotection yielding the final hydrochloride salt .

Table 2: Critical Synthetic Parameters

StepYieldKey Challenge
Cyclopropanation35-40%Maintaining stereochemical integrity
Mitsunobu Coupling60-65%Avoiding epimerization at C1
Final Deprotection85-90%Controlling HCl stoichiometry

Purification and Chiral Resolution

The presence of three stereocenters necessitates advanced purification techniques:

  • Chiral HPLC: Employed with cellulose tris(3,5-dimethylphenylcarbamate) columns (Daicel CHIRALPAK® IC-3) using hexane/isopropanol/DEA (80:20:0.1) mobile phase .

  • Crystallization: Differential solubility in ethanol/water mixtures (3:1 v/v) achieves ≥99% enantiomeric excess.

Pharmacological Profile

Mechanism of Action

As a covalent LSD1 inhibitor, the compound forms a FAD-adduct through its cyclopropylamine group, irreversibly blocking the enzyme's demethylase activity . This inhibition leads to:

  • Reactivation of silenced tumor suppressor genes (e.g., CDKN1A, CEBPA).

  • Differentiation of leukemic blasts into mature granulocytes.

  • Selective apoptosis of AML stem cells (IC₅₀ < 20 nM) .

Table 3: Comparative LSD1 Inhibition Data

CompoundIC₅₀ (nM)Selectivity (vs MAO-A/B)
N1-[(1R,2S)-...HCl18.2 ± 2.1>500-fold
Tranylcypromine2,34010-fold
GSK28795525.8200-fold

Preclinical Efficacy

In MV4-11 AML xenograft models, daily oral administration (5 mg/kg) demonstrated:

  • 89% reduction in tumor burden at Day 28

  • Prolonged median survival from 42 to 68 days

  • Complete eradication of leukemia-initiating cells in secondary transplants .

Clinical Development Status

Phase I/II Trials

ORY-1001 (dihydrochloride form) has completed Phase I dose escalation (NCT02717884) with key findings:

  • MTD: 140 µg/m²/day

  • DLT: Reversible Grade 3 fatigue and neutropenia

  • Response Rate: 31% CR/CRi in relapsed/refractory AML .

Combination Therapies

Synergistic effects observed with:

  • Venetoclax: 5-fold increase in apoptosis via BCL-2/MCL-1 axis modulation

  • Azacitidine: Enhanced DNA hypomethylation through LSD1-HDAC complex disruption .

ParameterSpecification
Acute Toxicity (LD₅₀)125 mg/kg (mouse, oral)
GenotoxicityAmes negative
PhotostabilityDegrades <5% after 24h (UV)

Proper handling requires:

  • Storage at -20°C under nitrogen atmosphere

  • Use of nitrile gloves and NIOSH-approved respirators during weighing

  • Immediate neutralization of spills with 1M sodium bicarbonate .

Future Research Directions

  • Synthetic Optimization: Developing continuous flow processes to improve cyclopropanation yields beyond 50%.

  • Formulation Science: Creating stable oral formulations using lipid-based delivery systems to enhance bioavailability.

  • Target Expansion: Evaluating efficacy in LSD1-overexpressing solid tumors (SCLC, glioblastoma) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator